molecular formula C15H16N2OS2 B3012098 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 851208-46-3

2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B3012098
CAS No.: 851208-46-3
M. Wt: 304.43
InChI Key: OVYWJYLSQKCMLA-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a benzamide core linked to a tetrahydrobenzo[d]thiazole moiety, with a methylthio substituent on the benzene ring. The unique structure of this compound makes it a promising candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring.

    Introduction of the Benzamide Moiety: The tetrahydrobenzo[d]thiazole intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide group.

    Methylthio Substitution: Finally, the methylthio group is introduced via nucleophilic substitution using a suitable methylthiolating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to a benzylamine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of a benzamide core, tetrahydrobenzo[d]thiazole moiety, and methylthio substituent. This unique structure contributes to its distinct biological activities, particularly its dual kinase inhibitory properties .

Properties

IUPAC Name

2-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-19-12-8-4-2-6-10(12)14(18)17-15-16-11-7-3-5-9-13(11)20-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYWJYLSQKCMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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